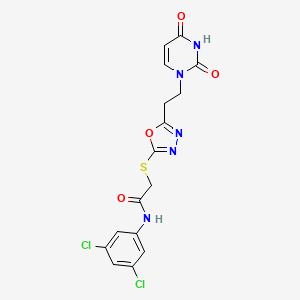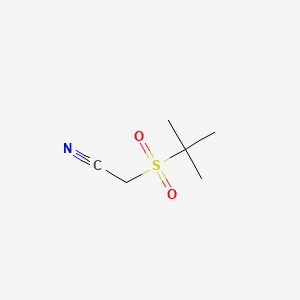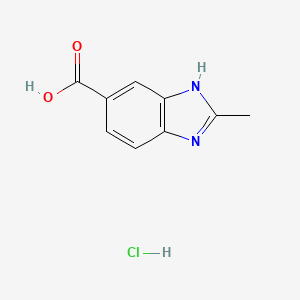![molecular formula C16H11ClN6O2S B2422609 5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 1903159-19-2](/img/structure/B2422609.png)
5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C16H11ClN6O2S and its molecular weight is 386.81. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyridazine Compounds Synthesis
5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide belongs to the pyridazine compounds class, which has been explored for its synthesis and chemical properties. Kosáry (1992) detailed the preparation of triazolo-pyridazine derivatives through a synthesis process involving rearrangements and transformations into chloro derivatives, demonstrating the chemical versatility of this compound class (Kosáry, 1992).
Potential in Antidiabetic Drugs
Research by Bindu, Vijayalakshmi, and Manikandan (2019) highlights the synthesis of triazolo-pyridazine-6-yl-substituted piperazines for potential use as antidiabetic medications. Their study involved the evaluation of these compounds' Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities, suggesting a possible application in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Structural and Theoretical Analysis
Sallam et al. (2021) conducted a comprehensive study involving synthesis, structure analysis, and theoretical calculations on triazole pyridazine derivatives. Their work provides valuable insights into the molecular structure and interaction energies of these compounds, which is crucial for understanding their potential applications in medicinal chemistry (Sallam et al., 2021).
Applications in Asthma Treatment
A study by Kuwahara et al. (1997) explored the synthesis of triazolo-pyridazine derivatives and their potential anti-asthmatic activities. They found that certain compounds in this class could inhibit platelet-activating factor-induced bronchoconstriction, indicating potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Mecanismo De Acción
Target of Action
It is known that similar 1,2,4-triazole derivatives have been found to act as aromatase inhibitors . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like breast cancer.
Mode of Action
It is known that the nitrogen atoms of 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in estrogen production.
Biochemical Pathways
Based on the known actions of similar 1,2,4-triazole derivatives, it can be inferred that this compound may affect the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This could lead to a decrease in the levels of circulating estrogens, which could have downstream effects on various physiological processes, including the growth of certain types of cancer cells.
Result of Action
Based on the known actions of similar 1,2,4-triazole derivatives, it can be inferred that this compound may lead to a decrease in the levels of circulating estrogens . This could potentially inhibit the growth of estrogen-dependent cancer cells.
Propiedades
IUPAC Name |
5-chloro-6-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O2S/c17-10-6-9(7-18-16(10)25)15(24)19-8-14-21-20-13-4-3-11(22-23(13)14)12-2-1-5-26-12/h1-7H,8H2,(H,18,25)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIGGBIMVJEQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CNC(=O)C(=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(3-((4-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2422533.png)



![6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2422540.png)

![3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2422542.png)


![3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2422549.png)